molecular formula C8H10BrN B1282453 2-Bromo-n,4-dimethylaniline CAS No. 81090-31-5

2-Bromo-n,4-dimethylaniline

Cat. No.: B1282453
CAS No.: 81090-31-5
M. Wt: 200.08 g/mol
InChI Key: FDDHUFWBGIOMAD-UHFFFAOYSA-N
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Description

2-Bromo-n,4-dimethylaniline is an organic compound with the molecular formula C8H10BrN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen and the para position of the benzene ring are replaced by methyl groups, and a bromine atom is substituted at the ortho position. This compound is a white to pale brown crystalline solid, which is insoluble in water but soluble in organic solvents such as methanol and chloroform .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-n,4-dimethylaniline typically involves the bromination of 4-dimethylaniline. One common method is to react 4-dimethylaniline with bromine in the presence of a solvent like acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the ortho position .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar bromination process, but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-n,4-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Bromination: this compound.

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: 4-dimethylaniline.

Scientific Research Applications

2-Bromo-n,4-dimethylaniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-n,4-dimethylaniline involves its interaction with various molecular targets. The dimethylamino group enhances its reactivity towards electrophiles, making it a useful intermediate in electrophilic aromatic substitution reactions. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-n,4-dimethylaniline is unique due to the specific positioning of the bromine and dimethylamino groups, which confer distinct reactivity and applications compared to its analogs. Its ability to undergo selective reactions makes it valuable in synthetic chemistry and industrial applications .

Properties

IUPAC Name

2-bromo-N,4-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6-3-4-8(10-2)7(9)5-6/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDHUFWBGIOMAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40522933
Record name 2-Bromo-N,4-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40522933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81090-31-5
Record name 2-Bromo-N,4-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40522933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-N,4-dimethylaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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